molecular formula C10H21ClN2O2 B1438420 tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride CAS No. 1170019-97-2

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride

Cat. No. B1438420
CAS RN: 1170019-97-2
M. Wt: 236.74 g/mol
InChI Key: NPZOOGZMCGJGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride” is a chemical compound with the CAS Number: 2173991-96-1 . It has a molecular weight of 252.74 . The IUPAC name for this compound is tert-butyl ((3- (hydroxymethyl)azetidin-3-yl)methyl)carbamate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-6-10(7-13)4-11-5-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Complex Molecules

This compound is utilized in the synthesis and ring openings of cinnamate-derived N-unfunctionalized aziridines, showcasing its role as a versatile synthetic building block. The process demonstrates high trans-selectivity and allows for selective ring-opening reactions with a wide range of nucleophiles (Armstrong & Ferguson, 2012).

Drug Intermediates

It has been identified as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization, indicating its potential in drug development and pharmaceutical research (Abbas et al., 2009).

Catalytic Processes

Research on the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine to yield 2-azetidinone emphasizes the importance of tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride in catalytic processes, particularly in enhancing regioselectivity and enantiospecificity in organic synthesis (Ardura, López, & Sordo, 2006).

Antimicrobial Agents

A study on the synthesis and characterization of substituted phenyl azetidines, potentially utilizing tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride as an intermediate, showcases its application in developing antimicrobial agents, highlighting its potential in addressing antibiotic resistance (Doraswamy & Ramana, 2013).

Modular Construction of Azetidines

A novel methodology exploits the high ring strain associated with azabicyclo[1.1.0]butane for the modular construction of azetidines, showcasing the strategic use of tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride in synthesizing important motifs in medicinal chemistry (Fawcett et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with skin . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8;/h8,11H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZOOGZMCGJGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.